BTK Inhibitory Potency: GDC-0834 vs. CGI-1746
GDC-0834 retains potent BTK inhibition comparable to its predecessor CGI-1746, with a biochemical IC50 of 5.9 nM vs. 1.9 nM for CGI-1746 [1]. While CGI-1746 shows ~3-fold higher potency in this assay, GDC-0834 was selected as a clinical candidate due to significantly improved pharmacokinetic (PK) properties in preclinical models, demonstrating the critical trade-off between potency and PK for in vivo efficacy [2].
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5.9 nM (biochemical assay) |
| Comparator Or Baseline | CGI-1746: 1.9 nM (biochemical assay) |
| Quantified Difference | GDC-0834 is ~3.1-fold less potent than CGI-1746 in this biochemical assay. |
| Conditions | In vitro kinase assay; GDC-0834 IC50 from J Pharmacol Exp Ther 2011; CGI-1746 IC50 from vendor (MCE/Selleck) data. |
Why This Matters
This comparison quantifies the potency of GDC-0834 relative to a key analog, essential for researchers studying structure-activity relationships (SAR) or selecting a tool compound with defined potency for BTK-dependent pathways.
- [1] Liu L, Di Paolo J, Barbosa J, Rong H, Reif K, Wong H. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy. J Pharmacol Exp Ther. 2011 Jul;338(1):154-63. doi: 10.1124/jpet.111.181545. PMID: 21521773. View Source
- [2] Young WB, Barbosa J, Blomgren P, Bremer MC, Crawford JJ, Dambach D, et al. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834. Bioorg Med Chem Lett. 2015 Mar 15;25(6):1333-7. doi: 10.1016/j.bmcl.2015.01.032. PMID: 25701252. View Source
